molecular formula C20H32N4O2 B4553166 N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinylmethyl)benzamide

N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinylmethyl)benzamide

Cat. No.: B4553166
M. Wt: 360.5 g/mol
InChI Key: RZNNJVRCAUTIAY-UHFFFAOYSA-N
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Description

N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinylmethyl)benzamide is a useful research compound. Its molecular formula is C20H32N4O2 and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.25252628 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal and Antimicrobial Applications

Research has explored the synthesis and characterization of derivatives similar to the query compound and their complexes with metals such as cobalt (III), indicating their potential antifungal activity against pathogens responsible for significant plant diseases. These studies suggest that such compounds could be valuable in developing antifungal agents, highlighting their relevance in agricultural sciences and plant pathology (Zhou et al., 2005).

Therapeutic Potential

Compounds containing piperazine and morpholine moieties have been synthesized and evaluated for various therapeutic activities, including anti-acetylcholinesterase activity, which is crucial in developing treatments for conditions such as Alzheimer's disease. The introduction of specific functional groups has been shown to significantly enhance activity, indicating the importance of structural optimization in medicinal chemistry (H. Sugimoto et al., 1990).

Synthesis and Characterization

Advancements in synthetic methods have facilitated the creation of dihydropyrimidinone derivatives containing piperazine/morpholine moieties, offering efficient routes to these compounds. Such developments underscore the versatility of piperazine and morpholine in synthetic organic chemistry, enabling the exploration of their biological activities and potential applications in drug development (M. A. Bhat et al., 2018).

Anticancer and Antipsychotic Effects

The cyclic benzamides and heterocyclic carboxamides, which share structural features with the query compound, have been studied for their binding affinities to dopamine and serotonin receptors, showing promise as potential atypical antipsychotic agents. This research points to the therapeutic relevance of these structural motifs in addressing psychiatric disorders and possibly cancer, given their selectivity and potency in preclinical models (Mark H. Norman et al., 1994; M. H. Norman et al., 1996).

Properties

IUPAC Name

N-[3-(4-methylpiperazin-1-yl)propyl]-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O2/c1-22-9-11-23(12-10-22)8-2-7-21-20(25)19-5-3-18(4-6-19)17-24-13-15-26-16-14-24/h3-6H,2,7-17H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNNJVRCAUTIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCNC(=O)C2=CC=C(C=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.